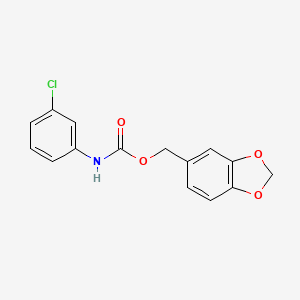

Piperonyl N-(3-chlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperonyl N-(3-chlorophenyl)carbamate is a chemical compound with the molecular formula C15H12ClNO4 and a molecular weight of 305.72 g/mol . It is known for its unique structure, which includes a piperonyl group and a 3-chlorophenyl group connected by a carbamate linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperonyl N-(3-chlorophenyl)carbamate typically involves the reaction of piperonyl chloride with 3-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Piperonyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or phenols.

Scientific Research Applications

Piperonyl N-(3-chlorophenyl)carbamate is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: In studies related to enzyme inhibition and protein interactions.

Industry: Used in the formulation of certain pesticides and herbicides.

Mechanism of Action

The mechanism of action of Piperonyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Isopropyl N-(3-chlorophenyl)carbamate (CIPC): Used as a sprout suppressant in potatoes.

1-(3-chlorophenyl)piperazine (mCPP): A psychoactive drug with stimulant properties.

Uniqueness

Piperonyl N-(3-chlorophenyl)carbamate is unique due to its specific combination of the piperonyl and 3-chlorophenyl groups, which confer distinct chemical and biological properties. Unlike CIPC, which is primarily used in agriculture, this compound has broader applications in scientific research and potential pharmaceutical uses .

Biological Activity

Piperonyl N-(3-chlorophenyl)carbamate, a derivative of carbamate compounds, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity, particularly focusing on its mechanisms of action, potential therapeutic applications, and toxicological profiles.

Chemical Structure and Properties

This compound is characterized by the presence of a piperonyl moiety linked to a chlorophenyl group through a carbamate functional group. This structure contributes to its biological activity by influencing its interaction with various biological targets.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission. Such activity is typical of many carbamate pesticides, which are known for their reversible inhibition of cholinesterases .

Enzyme Inhibition

- Acetylcholinesterase (AChE) : this compound exhibits significant AChE inhibitory activity, which can lead to neurotoxic effects if exposure levels are high. The IC50 values for various carbamates indicate the potency of these compounds in inhibiting AChE, with values ranging from 1.60 µM to over 300 µM depending on the specific derivative and structural modifications .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. Studies have shown it can inhibit the growth of various bacterial strains, suggesting potential applications in agricultural and medical settings as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce inflammation markers in cellular models, indicating a possible therapeutic role in managing inflammatory diseases.

Toxicological Profile

While this compound shows promise in various applications, its toxicity profile is a critical consideration. Acute exposure may lead to symptoms associated with cholinergic toxicity, including muscle twitching, respiratory distress, and potential long-term neurodevelopmental effects . Chronic exposure studies are necessary to fully understand the implications for human health and environmental safety.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Neurodevelopmental Impact : A review highlighted the association between pesticide exposure during pregnancy and neurodevelopmental outcomes in children. While specific data on this compound is limited, it falls within a class of compounds that may pose risks during critical developmental windows .

- Environmental Toxicity : Research on aquatic organisms indicates that carbamate pesticides can adversely affect non-target species. Studies measuring LC50 values (lethal concentration for 50% of test organisms) reveal significant toxicity at low concentrations, raising concerns about environmental contamination .

Comparative Analysis with Similar Compounds

A comparative analysis with other carbamates reveals varying degrees of biological activity and toxicity:

| Compound Name | AChE Inhibition IC50 (µM) | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 1.60 - 311.0 | Yes | Yes |

| Carbaryl | 0.5 - 30 | Moderate | No |

| Chlorpropham | 2.0 - 20 | Yes | Limited |

Properties

CAS No. |

7077-87-4 |

|---|---|

Molecular Formula |

C15H12ClNO4 |

Molecular Weight |

305.71 g/mol |

IUPAC Name |

1,3-benzodioxol-5-ylmethyl N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C15H12ClNO4/c16-11-2-1-3-12(7-11)17-15(18)19-8-10-4-5-13-14(6-10)21-9-20-13/h1-7H,8-9H2,(H,17,18) |

InChI Key |

IKKXBSYOWIROCO-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.